molecular formula C16H8N2O5 B15037813 3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one

3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one

Cat. No.: B15037813
M. Wt: 308.24 g/mol
InChI Key: PUQZCNGJALKKBE-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzoxazole and chromenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and nitration reactions. One common method involves the use of 2-aminophenol and 6-nitro-2H-chromen-2-one under acidic conditions to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic systems to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis process . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole and chromenone derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-yl)-6-nitro-2H-chromen-2-one is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H8N2O5

Molecular Weight

308.24 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-6-nitrochromen-2-one

InChI

InChI=1S/C16H8N2O5/c19-16-11(15-17-12-3-1-2-4-14(12)22-15)8-9-7-10(18(20)21)5-6-13(9)23-16/h1-8H

InChI Key

PUQZCNGJALKKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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